molecular formula C11H23ClN2O2 B3048958 tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride CAS No. 188174-17-6

tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride

Cat. No.: B3048958
CAS No.: 188174-17-6
M. Wt: 250.76 g/mol
InChI Key: OLARLNOPOQQRKV-UHFFFAOYSA-N
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Description

tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride (CAS: 188174-17-6) is a piperidine-derived carbamate salt widely used as a pharmaceutical intermediate. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.77 g/mol . The compound features a tert-butyl carbamate group attached to a methyl-substituted piperidin-4-yl moiety, with a hydrochloride counterion enhancing solubility and stability. It is primarily utilized in research laboratories for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development due to the piperidine scaffold’s prevalence in neurotransmitter analogs .

Properties

IUPAC Name

tert-butyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9;/h9,12H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLARLNOPOQQRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598436
Record name tert-Butyl methyl(piperidin-4-yl)carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188174-17-6
Record name tert-Butyl methyl(piperidin-4-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidine ring and the carbamate group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Application
tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride 188174-17-6 C₁₁H₂₃ClN₂O₂ 250.77 Methyl(piperidin-4-yl), tert-butyl carbamate 95+% Pharmaceutical intermediate
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride - C₁₄H₁₉ClN₂O₂ 282.77 Benzyl carbamate - Lab intermediate
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride 2305078-79-7 C₁₁H₂₃ClN₂O₂ 250.76 Stereospecific 2-methylpiperidin-4-yl - Chiral intermediate
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 C₁₃H₂₅NO₃ 243.34 3-Hydroxypropyl, carboxylate - Solubility-enhancing intermediate
N-methylcyclopropanamine tert-butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 C₁₀H₂₁ClN₂O₂ 236.74 Azetidine (4-membered ring) - Ring-strain studies

Key Observations :

  • Ring Modifications : The azetidine analog (4-membered ring) introduces significant ring strain, which may alter conformational flexibility and binding kinetics compared to the 6-membered piperidine core .
  • Functional Groups : The 3-hydroxypropyl substituent in tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate improves hydrophilicity (TPSA: 49.77 Ų) compared to the parent compound’s carbamate group (TPSA: 45.80 Ų) .

Biological Activity

tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride, often referred to as a derivative of piperidine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group that enhances lipophilicity, alongside a piperidine ring that is crucial for its biological interactions. The molecular formula is C12_{12}H20_{20}N2_{2}O2_{2}·HCl, with a molecular weight of approximately 200.28 g/mol.

Research indicates that this compound acts primarily as an inhibitor of heat shock protein 70 (HSP70) . HSP70 plays a significant role in cancer cell survival and proliferation, making it a target for cancer therapies. By inhibiting HSP70, this compound may enhance the efficacy of existing treatments against drug-resistant tumor cells.

Anticancer Properties

Several studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For example, derivatives of this compound have shown promise in overcoming mechanisms of drug resistance in tumor cells, suggesting potential applications in cancer therapy .

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. It has been shown to exhibit protective activity against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies indicated that the compound could improve cell viability in astrocyte cultures exposed to Aβ .

Case Studies

  • Inhibition of HSP70 : A study revealed that this compound effectively inhibited HSP70 activity in vitro, leading to reduced proliferation rates in drug-resistant cancer cell lines.
  • Neuroprotection : Another investigation highlighted the compound's ability to protect astrocytes from Aβ-induced toxicity, demonstrating a significant increase in cell viability when treated with the compound compared to controls .
  • Antibacterial Activity : The compound also exhibited antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Data Tables

Activity Type Target Effect Reference
AnticancerHSP70Inhibition of growth in drug-resistant cells
NeuroprotectiveAstrocytesIncreased cell viability against Aβ toxicity
AntibacterialGram-positive bacteriaEffective against MRSA

Q & A

Q. What are the critical considerations for synthesizing tert-butyl methyl(piperidin-4-yl)carbamate hydrochloride in a multi-step reaction?

  • Methodological Answer : The synthesis involves multiple steps, including amide coupling, Boc protection/deprotection, and salt formation. Key considerations:
  • Step 1 : Use anhydrous conditions (e.g., THF/hexane at −78°C) with lithium diisopropylamide (LDA) to ensure efficient deprotonation .
  • Step 2 : Acidic hydrolysis (HCl/dioxane) for Boc deprotection requires precise temperature control (20–50°C) to avoid side reactions .
  • Final Step : Crystallization with HCl in water at 93–96°C ensures high-purity hydrochloride salt formation .
  • Purification : Column chromatography (silica gel) or recrystallization is recommended for intermediates .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hygroscopic degradation .
  • Handling : Use gloveboxes or fume hoods with PPE (gloves, goggles, respiratory protection) due to potential acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
  • Deactivation : Neutralize waste with 1M NaOH before disposal to avoid HCl release .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :
  • HPLC-MS : Quantifies impurities (<0.5%) and confirms molecular ion peaks (e.g., [M+H]⁺) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies structural integrity (e.g., tert-butyl singlet at ~1.4 ppm) .
  • Elemental Analysis : Validate C/H/N/O ratios to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed coupling steps?

  • Methodological Answer :
  • Catalyst Selection : Pd(OAc)₂ with tert-butyl XPhos ligand enhances coupling efficiency in tert-butanol at 40–100°C .
  • Base Optimization : Cs₂CO₃ improves solubility in acetonitrile, reducing reaction time to 72 hours .
  • Monitoring : Use TLC (silica, EtOAc/hexane) or in-situ IR to track intermediate formation .

Q. What strategies resolve contradictions in reported toxicity or environmental impact data?

  • Methodological Answer :
  • Data Gaps : Many studies lack ecotoxicity profiles (e.g., LC50 for aquatic organisms) due to limited testing .
  • Mitigation : Apply QSAR models to predict biodegradability (e.g., EPI Suite) or conduct Daphnia magna acute toxicity assays .
  • Cross-Validation : Compare with structurally similar compounds (e.g., piperidine derivatives) to infer hazards .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic sites on piperidine) .
  • ADMET Prediction : SwissADME estimates solubility (LogS) and bioavailability to prioritize synthetic targets .

Q. What experimental designs address challenges in chiral resolution of intermediates?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol to separate enantiomers .
  • Asymmetric Catalysis : Employ (R)-BINAP ligands in hydrogenation steps to achieve >90% ee .
  • Crystallization-Induced Diastereomerism : Add chiral resolving agents (e.g., tartaric acid) for solid-state purification .

Methodological Frameworks

Q. How to link research on this compound to broader theoretical frameworks (e.g., drug discovery)?

  • Methodological Answer :
  • Target Identification : Align with kinase inhibition hypotheses (e.g., PI3K/AKT pathway) using SAR libraries .
  • Mechanistic Studies : Use stopped-flow kinetics to probe reaction intermediates in synthetic pathways .
  • Data Integration : Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) to share results in public repositories (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride
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tert-Butyl methyl(piperidin-4-yl)carbamate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.